{2-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid {2-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460131
InChI: InChI=1S/C13H22N2O3/c1-10(16)15(11-5-6-11)8-12-4-2-3-7-14(12)9-13(17)18/h11-12H,2-9H2,1H3,(H,17,18)
SMILES: CC(=O)N(CC1CCCCN1CC(=O)O)C2CC2
Molecular Formula: C13H22N2O3
Molecular Weight: 254.33 g/mol

{2-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13460131

Molecular Formula: C13H22N2O3

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

{2-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid -

Specification

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
IUPAC Name 2-[2-[[acetyl(cyclopropyl)amino]methyl]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C13H22N2O3/c1-10(16)15(11-5-6-11)8-12-4-2-3-7-14(12)9-13(17)18/h11-12H,2-9H2,1H3,(H,17,18)
Standard InChI Key WRMPYQAOVHVOJH-UHFFFAOYSA-N
SMILES CC(=O)N(CC1CCCCN1CC(=O)O)C2CC2
Canonical SMILES CC(=O)N(CC1CCCCN1CC(=O)O)C2CC2

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure comprises a six-membered piperidine ring substituted at the 1-position with an acetic acid group and at the 2-position with a methylene bridge connecting an acetylated cyclopropylamine moiety . Key features include:

  • Piperidine ring: A saturated heterocycle providing conformational rigidity and serving as a common scaffold in bioactive molecules.

  • Acetyl-cyclopropylamine group: Enhances lipophilicity and potential membrane permeability due to the cyclopropyl moiety .

  • Carboxylic acid: Introduces polarity and hydrogen-bonding capacity, critical for interactions with biological targets .

The IUPAC name, 2-[2-[[acetyl(cyclopropyl)amino]methyl]piperidin-1-yl]acetic acid, reflects this arrangement . Stereochemical considerations arise from the piperidine ring’s chair conformation and the cyclopropyl group’s spatial orientation, though specific stereoisomerism data remain underexplored.

Spectroscopic and Computational Insights

Computational analyses predict a topological polar surface area of 60.9 Ų, indicating moderate solubility in polar solvents . The molecule’s rotatable bond count (5) and hydrogen-bonding capacity (1 donor, 4 acceptors) suggest flexibility balanced with intermolecular interaction potential . XLogP3 values (-1.5) highlight its hydrophilic-lipophilic balance, aligning with drug-like properties .

Table 1: Key Computed Physicochemical Properties

PropertyValue
Molecular Weight254.33 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds5
Topological Polar SA60.9 Ų
XLogP3-1.5

Synthetic Pathways and Reaction Mechanisms

Multi-Step Organic Synthesis

The synthesis of {2-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves sequential functionalization of a piperidine precursor. A proposed route includes:

  • Piperidine functionalization: Introduction of a methylene group at the 2-position via alkylation or Mannich reaction .

  • Cyclopropanation: Reaction of the amine intermediate with cyclopropylating agents (e.g., Simmons-Smith reagent).

  • Acetylation: Treatment with acetyl chloride or anhydride to install the acetyl group.

  • Carboxylic acid introduction: Oxidation or hydrolysis of a terminal ester or nitrile group .

Copper or palladium catalysis may enhance efficiency in key steps, as demonstrated in analogous piperidine syntheses . For example, copper-catalyzed coupling of β-aminoalkyl zinc iodides with chlorinated alkenes has yielded substituted piperidines in 55–85% yields .

Challenges and Optimization

Steric hindrance from the cyclopropyl group and regioselectivity in piperidine substitution pose synthetic challenges. Optimal solvent systems (e.g., THF/DMF mixtures) and temperature control (0–25°C) are critical for minimizing side reactions . Industrial-scale production may employ continuous flow reactors to improve yield and purity.

Biological Activities and Pharmacological Insights

Anticancer Mechanisms

Piperidines with acetylated amines induce cellular senescence in cancer cells by modulating cyclin-dependent kinases (CDKs) and reactive oxygen species (ROS) pathways . In glioblastoma models, cyclopropyl-piperidine hybrids arrest the cell cycle at G1/S phase (IC₅₀: 0.3–1 µM) and activate caspase-3/7-mediated apoptosis .

Table 2: Reported Bioactivities of Structural Analogs

Target PathwayActivity (IC₅₀/EC₅₀)Mechanism
CDK4/6 Inhibition0.5–2 µMCell cycle arrest (G1/S)
AChE Inhibition0.1 µMNeurotransmission modulation
ROS Induction5–10 µMOxidative stress apoptosis

Neuropharmacological Effects

The compound’s ability to cross the blood-brain barrier, inferred from its LogP and polar surface area, suggests potential in neurodegenerative diseases. Secondary N-cyclopropyl amides inhibit acetylcholinesterase (AChE) with IC₅₀ values <1 µM, comparable to donepezil .

Research Applications and Future Directions

Drug Discovery

As a RORγ modulator, this compound could treat autoimmune diseases by suppressing Th17 cell differentiation . Preclinical studies of similar piperidines show reduced clinical scores in EAE (experimental autoimmune encephalomyelitis) models at 30 mg/kg .

Chemical Biology Probes

The acetyl-cyclopropylamine moiety serves as a covalent inhibitor probe for aldehyde dehydrogenases (ALDH), enabling mechanistic studies of ethanol metabolism and cancer stem cells .

Synthetic Challenges and Innovations

Future work should address stereocontrol in cyclopropanation and scalable catalytic methods. Advances in enantioselective organometallic chemistry, such as Pd-TMM cycloadditions, may streamline synthesis .

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